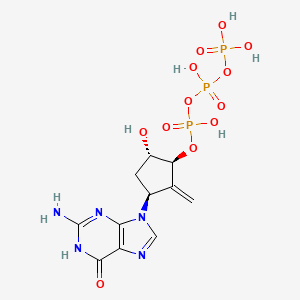

Entecavir triphosphate

Descripción

Overview of Deoxyguanosine Analogs as Antiviral Agents

Deoxyguanosine analogs are a specific subgroup of nucleoside analogs that structurally resemble the natural nucleoside deoxyguanosine. nih.gov This class of compounds has yielded several important antiviral drugs. wikipedia.orgnih.gov By mimicking deoxyguanosine, these analogs can be recognized by viral enzymes, particularly polymerases, and incorporated into the growing viral DNA chain. wikipedia.org This incorporation often leads to the termination of DNA synthesis, thereby halting viral replication. patsnap.compatsnap.com Examples of deoxyguanosine analogs used in antiviral therapy include acyclovir (B1169) and ganciclovir. nih.govnih.gov

Historical Context of Entecavir (B133710) Development as an Antiviral Nucleoside Analog

The journey to the development of entecavir began in 1992 at Squibb as part of an anti-herpes virus program with the compound SQ-34676. wikipedia.org By 1997, this research evolved at Bristol-Myers Squibb (BMS) into the development of BMS 200475, an antiviral nucleoside analog. wikipedia.orgbiorxiv.org Initial studies demonstrated its activity against several viruses, including hepatitis B virus (HBV), herpes simplex virus-1 (HSV-1), human cytomegalovirus (HCMV), and varicella-zoster virus (VZV). wikipedia.org Notably, it showed superior activity against HBV, which steered the research focus. wikipedia.org Entecavir, a guanine (B1146940) analogue, was found to be a more selective and potent inhibitor of HBV compared to other nucleoside analogs. wikipedia.orgdrugbank.com After more than a decade of discovery and development, entecavir was approved by the U.S. Food and Drug Administration (FDA) in March 2005. nih.govnih.govdrugs.combusinesswire.com

Fundamental Principles of Hepatitis B Virus (HBV) Replication Cycle Relevant to Antiviral Targeting

The HBV replication cycle is a complex process that presents several targets for antiviral therapy. hepb.orgmedicalnewstoday.com The cycle begins with the virus entering a liver cell and its genetic material, a relaxed circular DNA (RC-DNA), being transported to the cell's nucleus. hepb.orgnih.govhepatitisb.org.au Inside the nucleus, the RC-DNA is converted into a stable structure called covalently closed circular DNA (cccDNA). hepb.orgmedicalnewstoday.comhepatitisb.org.au This cccDNA serves as the template for the transcription of viral RNAs, including the pregenomic RNA (pgRNA). nih.govhepatitisb.org.au

The pgRNA is then packaged into a new viral core along with the HBV polymerase, an enzyme with reverse transcriptase activity. nih.govhepatitisb.org.au Within the core, the polymerase undertakes three critical steps:

Base Priming: The initiation of DNA synthesis. patsnap.comdrugbank.comnatap.org

Reverse Transcription: The synthesis of the negative strand of HBV DNA from the pgRNA template. patsnap.comdrugbank.comnatap.org

DNA Synthesis: The synthesis of the positive strand of HBV DNA. patsnap.comdrugbank.comnatap.org

This process results in the formation of new RC-DNA, which can either be enveloped and released as new virions or return to the nucleus to replenish the cccDNA pool. nih.govhepatitisb.org.au The HBV polymerase is a key target for nucleoside analogs like entecavir. patsnap.comdrugbank.comhepatitisb.org.au

Propiedades

Fórmula molecular |

C11H16N5O12P3 |

|---|---|

Peso molecular |

503.19 g/mol |

Nombre IUPAC |

[(1S,3S,5S)-3-(2-amino-6-oxo-1H-purin-9-yl)-5-hydroxy-2-methylidenecyclopentyl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C11H16N5O12P3/c1-4-5(16-3-13-7-9(16)14-11(12)15-10(7)18)2-6(17)8(4)26-30(22,23)28-31(24,25)27-29(19,20)21/h3,5-6,8,17H,1-2H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18)/t5-,6-,8-/m0/s1 |

Clave InChI |

ZTWBIZVVFNIRSF-HAFWLYHUSA-N |

SMILES isomérico |

C=C1[C@H](C[C@@H]([C@H]1OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N2C=NC3=C2N=C(NC3=O)N |

SMILES canónico |

C=C1C(CC(C1OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N2C=NC3=C2N=C(NC3=O)N |

Origen del producto |

United States |

Molecular Mechanism of Action of Entecavir Triphosphate

Competitive Inhibition of Hepatitis B Virus (HBV) DNA Polymerase

Entecavir (B133710) triphosphate acts as a competitive inhibitor of the HBV DNA polymerase, the viral enzyme responsible for replicating the virus's genetic material. asm.orgnatap.org This inhibition is a critical aspect of its antiviral activity.

Competition with Deoxyguanosine Triphosphate (dGTP)

The primary mechanism by which entecavir triphosphate exerts its effect is through direct competition with the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of the HBV polymerase. fda.govnatap.orgdrugbank.com As a structural analogue of deoxyguanosine, this compound can bind to the enzyme's active site. patsnap.comwikipedia.org This competitive binding prevents dGTP from being incorporated into the elongating viral DNA chain, thereby halting the replication process. patsnap.comechemi.com Kinetic analyses have confirmed that this compound is a competitive inhibitor with respect to dGTP. fda.gov

Inhibition Constant (K_i) for HBV DNA Polymerase

The potency of this compound as an inhibitor of HBV DNA polymerase is quantified by its inhibition constant (K_i). The K_i value represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower K_i value indicates a higher affinity of the inhibitor for the enzyme and thus greater inhibitory potency.

Research has shown that this compound has a very low K_i for HBV DNA polymerase, with reported values of approximately 0.0012 µM. fda.govwho.intnatap.orgechemi.comechemi.com In contrast, its inhibitory activity against human cellular DNA polymerases (α, β, and δ) and mitochondrial DNA polymerase (γ) is significantly weaker, with K_i values ranging from 18 to over 160 µM. fda.govwho.intechemi.comdrugcentral.orgfda.gov This substantial difference highlights the high selectivity of this compound for the viral polymerase over host cell polymerases.

Table 1: Inhibition Constants (K_i) of this compound

| Enzyme | Inhibition Constant (K_i) (µM) |

|---|---|

| HBV DNA Polymerase | 0.0012 fda.govwho.intnatap.orgechemi.comechemi.com |

| Cellular DNA Polymerase α | 18 - 40 who.intechemi.com |

| Cellular DNA Polymerase β | 18 - 40 who.intechemi.com |

| Cellular DNA Polymerase δ | 18 - 40 who.intechemi.com |

| Mitochondrial DNA Polymerase γ | >160 fda.govwho.intechemi.com |

Functional Inhibition of HBV Polymerase Activities

Beyond competitive inhibition, this compound functionally disrupts all three essential enzymatic activities of the HBV polymerase, which are crucial for the viral replication cycle. fda.govnatap.orgdrugbank.comfda.govnih.gov

Inhibition of Base Priming

The initiation of HBV DNA synthesis, known as base priming, is the first step targeted by this compound. patsnap.comfda.govwho.intnatap.orgdrugbank.comechemi.comdrugcentral.org This process involves the HBV polymerase itself acting as a primer for the synthesis of the first strand of DNA. By competing with dGTP, this compound effectively inhibits this priming activity, preventing the initiation of viral DNA replication. patsnap.comechemi.com

Inhibition of Negative Strand DNA Synthesis (Reverse Transcription)

Following priming, the HBV polymerase synthesizes the negative strand of the viral DNA using the pregenomic RNA (pgRNA) as a template, a process known as reverse transcription. patsnap.comfda.govwho.intnatap.orgdrugbank.comechemi.comdrugcentral.org this compound inhibits this critical step. patsnap.comfda.govwho.intnatap.orgdrugbank.comechemi.comdrugcentral.org Its incorporation into the growing DNA chain can lead to chain termination, although it is considered a non-obligate chain terminator, meaning that a few more bases may be added before elongation ceases completely. natap.orgfda.govnih.gov

Inhibition of Positive Strand DNA Synthesis

The final enzymatic function of the HBV polymerase is the synthesis of the positive strand of HBV DNA, using the newly synthesized negative strand as a template. patsnap.comfda.govwho.intnatap.orgdrugbank.comechemi.comdrugcentral.org this compound also effectively inhibits this DNA-dependent DNA synthesis activity. fda.govnatap.orgdrugbank.comechemi.com The incorporation of the drug into the positive strand leads to premature termination of its synthesis, resulting in an incomplete and non-functional viral genome. patsnap.com

Characterization of this compound as a Non-Obligate Chain Terminator

This compound (ETV-TP) is the pharmacologically active form of the antiviral drug Entecavir. fda.gov It functions as a competitive inhibitor of the hepatitis B virus (HBV) DNA polymerase, competing with the natural substrate deoxyguanosine triphosphate (dGTP). fda.govcancer.gov Unlike many other nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) such as lamivudine (B182088) and adefovir (B194249), which are obligate chain terminators because they lack the necessary 3'-hydroxyl group for DNA elongation, Entecavir possesses a 3'-hydroxyl group. nih.govoup.comxiahepublishing.com This structural feature theoretically allows for the formation of a phosphodiester bond and continued DNA synthesis. However, ETV-TP acts as a "non-obligate" or "de facto" chain terminator. nih.govoup.comasm.org This means that while its incorporation into the nascent viral DNA does not immediately halt synthesis, it creates conditions that lead to termination after a few subsequent nucleotides have been added. nih.govxiahepublishing.comasm.org

The mechanism of inhibition is multifaceted, involving the inhibition of all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA. fda.govpatsnap.com The potency of ETV-TP is significant, with a very low inhibition constant (Ki) for HBV DNA polymerase. fda.gov

| Parameter | Value | Target | Reference |

|---|---|---|---|

| Inhibition Constant (Ki) | 0.0012 µM | HBV DNA Polymerase | fda.gov |

| 50% Reduction in DNA Synthesis (EC50) | 0.004 µM | Wild-type HBV in HepG2 cells | fda.gov |

| Median EC50 against Lamivudine-Resistant HBV | 0.026 µM | HBV with rtL180M, rtM204V mutations | fda.govnatap.org |

| Inhibition of Cellular Polymerases (Ki) | 18 to >160 µM | Cellular DNA polymerases α, ß, δ and mitochondrial DNA polymerase γ | fda.gov |

Delayed DNA Chain Elongation Post-Incorporation

The defining characteristic of ETV-TP as a non-obligate chain terminator is the phenomenon of delayed chain termination. plos.orgresearchgate.netmdpi.com After ETV-monophosphate (ETV-MP) is incorporated into the growing viral DNA strand, the HBV polymerase can still add a few more nucleotides before synthesis ceases. nih.govoup.comresearchgate.net Research has shown that DNA elongation is halted one to three bases after the incorporation of ETV-MP. plos.orgmdpi.com

This process has been observed in various experimental settings. Studies using HBV-transfected HepG2 cells and in vitro polymerase assays have confirmed that Entecavir allows for the addition of a short stretch of nucleotides before causing termination. nih.govasm.org This mechanism contrasts sharply with obligate terminators, where the absence of a 3'-OH group makes further extension chemically impossible. mdpi.com The incorporated ETV-MP essentially acts as a "confounder" that disrupts the normal processivity of the polymerase, leading to a strong pausing effect a few positions downstream from the insertion site. researchgate.net This delayed termination is considered the dominant mechanism of action for Entecavir. researchgate.net

Steric Constraints and Energy Requirements for Subsequent Nucleotide Addition

The eventual cessation of DNA synthesis after ETV-MP incorporation is attributed to the introduction of significant steric hindrances and energetically unfavorable conditions for the polymerase. nih.govxiahepublishing.comasm.org Molecular modeling studies have elucidated the structural basis for this effect. nih.govasm.org

After incorporation, as the ETV-MP-containing DNA translocates through the polymerase active site, the unique structure of Entecavir's exocyclic alkene moiety introduces steric clashes with key amino acid residues of the HBV reverse transcriptase. nih.govmdpi.com Specifically, modeling has identified potential steric contact between the incorporated Entecavir and residues such as Y203 and L66 of the polymerase. nih.govplos.org This steric obstruction progressively worsens with each subsequent nucleotide addition, deteriorating the efficiency of the polymerase. asm.org

To alleviate this increasing steric strain, the primer-template DNA is forced to distort. nih.gov This distortion has two major consequences:

The 3'-end of the growing DNA chain does not position correctly within the catalytic site, which may repel it from the active site. nih.govresearchgate.net

The distorted primer partially blocks the deoxynucleoside triphosphate (dNTP) binding site. nih.govasm.org

This blockage sterically hinders the proper loading and binding of the next incoming dNTP, making further elongation energetically disfavored and ultimately leading to the termination of DNA synthesis. nih.govasm.org Therefore, while not an immediate terminator, the incorporation of Entecavir creates a structural and energetic barrier that effectively halts viral DNA replication. nih.govxiahepublishing.com

Intracellular Metabolism and Activation of Entecavir

For entecavir (B133710) to become an active antiviral agent, it must first be converted into its triphosphate form within the host cell. mdpi.comnih.govcaymanchem.com This process of phosphorylation is a crucial step that enables the drug to effectively inhibit the HBV polymerase. fda.goveuropa.eueuropa.eu

Phosphorylation Pathway to Entecavir Triphosphate

Entecavir, a guanosine (B1672433) nucleoside analog, is efficiently phosphorylated by cellular enzymes to its active triphosphate form, this compound (ETV-TP). fda.goveuropa.eueuropa.eunatap.orgtandfonline.com This multi-step process involves the sequential addition of three phosphate (B84403) groups to the entecavir molecule. acervomais.com.br Studies in hepatoblastoma cells have shown that entecavir is readily phosphorylated, with minimal accumulation of the intermediate monophosphate and diphosphate (B83284) forms. nih.gov

Role of Cellular Nucleoside Kinases

The phosphorylation of entecavir is carried out by host cellular kinases. tandfonline.comacervomais.com.brresearchgate.net While the specific kinases responsible for each phosphorylation step have not been fully elucidated in all cell types, it is understood that these host enzymes are essential for the drug's activation. tandfonline.comresearchgate.net Research has indicated that deoxyguanosine kinase, a mitochondrial enzyme, is involved in the phosphorylation of entecavir. nih.gov This highlights the role of cellular machinery in converting the prodrug into its active, therapeutic state. tandfonline.comnih.gov

Efficiency of Intracellular Conversion

The conversion of entecavir to this compound is notably efficient. nih.govnih.gov This high efficiency is a key factor contributing to the drug's potent anti-HBV activity. nih.gov The effective intracellular conversion ensures that sufficient levels of the active triphosphate form are available to compete with the natural substrate, deoxyguanosine triphosphate, and inhibit the viral polymerase. fda.goveuropa.eueuropa.eu The low therapeutic dosage of entecavir is attributed to both the intrinsic potency of its triphosphate form and the efficiency of its intracellular conversion. nih.gov

Intracellular Half-Life of this compound

Once formed, this compound exhibits a prolonged presence within the cell. The intracellular half-life of this active metabolite is approximately 15 hours. fda.goveuropa.eueuropa.euamazonaws.comdrugs.comwho.intfda.govmedsafe.govt.nzpharmasyntez.comuw.edueuropa.eu This extended half-life means that the active form of the drug persists in the target cells, allowing for sustained inhibition of viral replication. fda.gov The effective accumulation half-life of entecavir with once-daily dosing is about 24 hours. europa.eufda.gov

Data at a Glance

| Parameter | Value | References |

| Active Form | This compound | fda.gov, europa.eu, mdpi.com, nih.gov, caymanchem.com, europa.eu |

| Phosphorylation Enzymes | Cellular Nucleoside Kinases | natap.org, tandfonline.com, researchgate.net, acervomais.com.br |

| Key Kinase Implicated | Deoxyguanosine Kinase | nih.gov |

| Intracellular Half-Life | ~15 hours | amazonaws.com, drugs.com, fda.gov, who.int, europa.eu, fda.gov, medsafe.govt.nz, pharmasyntez.com, uw.edu, europa.eu, europa.eu |

| Effective Accumulation Half-Life | ~24 hours | europa.eu, fda.gov |

Molecular Basis of Entecavir Resistance in Hbv Polymerase

Identification of Resistance-Associated Mutations in HBV Reverse Transcriptase (RT)

Clinical and in vitro studies have identified a characteristic pathway for the emergence of entecavir (B133710) resistance. This pathway begins with mutations that confer resistance to lamivudine (B182088) (LVDr), followed by the acquisition of secondary mutations that specifically reduce susceptibility to entecavir. spandidos-publications.comasm.orgplos.orgplos.org

The foundation for entecavir resistance is almost invariably laid by the presence of primary mutations associated with lamivudine resistance. spandidos-publications.comasm.orgnih.gov The most critical of these are substitutions at the highly conserved YMDD (tyrosine-methionine-aspartate-aspartate) catalytic motif of the RT. karger.comnih.govasm.org

M204V/I : The replacement of methionine at position 204 with either valine (M204V) or isoleucine (M204I) is the hallmark of lamivudine resistance. karger.comasm.orgxiahepublishing.comnih.gov These mutations are located in the dNTP-binding pocket of the enzyme and create steric hindrance that prevents the efficient binding of lamivudine triphosphate. karger.comxiahepublishing.com While the M204I substitution can occur alone, the M204V change is typically found in conjunction with a compensatory mutation. karger.comasm.org

L180M : The substitution of leucine (B10760876) at position 180 with methionine (L180M) is a common compensatory mutation that is often co-selected with M204V. karger.comnih.govasm.orgxiahepublishing.com This mutation helps to restore the replication efficiency of the virus, which is often impaired by the primary M204V/I mutations. nih.gov

The presence of the M204V and L180M mutations together (LVDr pattern) leads to a significant reduction in susceptibility to lamivudine and also confers a low-level of cross-resistance to entecavir, reducing its susceptibility by approximately 8-fold. nih.govasm.org This initial reduction in susceptibility is a crucial prerequisite for the development of high-level entecavir resistance. asm.orgasm.org

High-level resistance to entecavir emerges when additional, specific amino acid substitutions occur in a virus that already carries the primary lamivudine resistance mutations (L180M + M204V). spandidos-publications.comasm.orgplos.orgnih.gov These secondary mutations are found at residues T184, S202, or M250 within the RT domain. asm.orgplos.orgasm.orgasm.orgnatap.org The introduction of these mutations in the absence of LVDr changes has only a minor effect on entecavir susceptibility. asm.orgnatap.org

The emergence of these secondary mutations in lamivudine-refractory patients treated with entecavir has been documented over time, with studies showing their detection increasing with the duration of therapy. asm.orgnih.gov These substitutions, in combination with the LVDr background, are responsible for clinically significant entecavir resistance. asm.org

| Mutation Type | Examples | Role in Entecavir Resistance |

| Primary | M204V/I, L180M | Confer lamivudine resistance (LVDr) and provide the necessary background for ETV resistance. spandidos-publications.comasm.orgnih.gov |

| Secondary | T184, S202, M250 | Emerge in LVDr HBV to confer high-level entecavir resistance. asm.orgplos.orgasm.orgasm.orgnatap.org |

Biochemical and Structural Consequences of Resistance Mutations

The combination of primary and secondary mutations induces significant biochemical and structural changes in the HBV reverse transcriptase, ultimately impeding the binding and incorporation of entecavir's active form, entecavir triphosphate (ETV-TP). plos.org

Entecavir resistance mutations are clustered around the deoxynucleoside triphosphate (dNTP) binding site and the primer grip regions of the HBV RT. plos.orgplos.org The YMDD motif, where the M204V/I mutations occur, is a critical component of the dNTP-binding tetrapeptide. asm.org The LVDr mutations M204V and L180M alter the size and conformation of the binding pocket. plos.org While this change is sufficient to exclude lamivudine, it only partially affects the binding of the structurally different ETV-TP. plos.orgasm.org

The secondary mutations further modify these regions:

T184 and S202 substitutions are located near the dNTP binding site. plos.orgplos.org

M250 substitutions occur in the "primer grip" region of the RT, which is responsible for correctly positioning the primer-template DNA strand for nucleotide incorporation. plos.orgplos.org Changes at M250 are thought to reposition the primer-template, which in turn affects the dNTP-binding site and the ETV-TP binding pocket. plos.org

Molecular modeling studies have provided insights into the structural changes caused by these resistance mutations. plos.orgplos.orgtandfonline.comtandfonline.com The primary LVDr mutations (L180M + M204V) induce an initial conformational shift. asm.orgasm.org The addition of entecavir-specific mutations, such as T184L or S202G, leads to further significant structural rearrangements. nih.gov

These mutations can cause a change in the orientation of key residues within the binding pocket. nih.gov Modeling has shown that steric clashes can occur between ETV-TP and the altered RT structure. asm.orgtandfonline.comasm.org For instance, mutations at T184 or S202 can reposition the YMDD loop, reducing the size of the ETV-TP binding pocket. plos.orgplos.org Similarly, the rtA181C mutation, when combined with LVDr mutations, has been shown to reduce the number of hydrogen bonds formed between the RT and ETV-TP, leading to a less stable binding conformation. tandfonline.com These cumulative conformational changes ultimately prevent ETV-TP from binding effectively to the enzyme's active site. wjgnet.comnih.govasm.org

The structural alterations directly translate into a reduced binding affinity of ETV-TP for the mutant HBV RT, which is quantifiable by an increase in the inhibition constant (K_i). plos.orgplos.orgasm.org While the LVDr mutations alone cause a moderate increase in the K_i for ETV-TP, the addition of secondary mutations leads to a substantial increase, signifying much weaker binding. plos.orgplos.orgasm.org

The table below summarizes the findings from an in vitro enzymatic assay showing the impact of resistance mutations on the inhibition constant (K_i) of ETV-TP.

| HBV RT Genotype | Mutations | ETV-TP K_i (nM) | Fold Change vs. Wild-Type |

| Wild-Type | - | 0.2 | 1 |

| Lamivudine-Resistant | L180M + M204V | 22.1 | 110.5 |

| Data derived from in vitro enzyme inhibition studies. asm.org |

Cross-Resistance Profiles with Other Nucleos(t)ide Analogs (e.g., Lamivudine, Adefovir)

The development of resistance to one nucleos(t)ide analog (NA) can influence the efficacy of other drugs in the same class, a phenomenon known as cross-resistance. The cross-resistance profile of entecavir is complex and heavily dependent on the patient's prior treatment history and the specific mutations present in the HBV polymerase.

Cross-Resistance with Lamivudine

A significant body of research indicates a strong link between resistance to lamivudine and the subsequent development of resistance to entecavir. ashm.org.au Entecavir resistance is rarely observed in treatment-naïve patients but occurs almost exclusively in individuals who have already developed lamivudine-resistant HBV. ashm.org.auxiahepublishing.com

The primary mutations conferring resistance to lamivudine are located at the highly conserved tyrosine-methionine-aspartate-aspartate (YMDD) motif within the C domain of the HBV polymerase. amegroups.org The most common substitutions are rtM204V and rtM204I. amegroups.org Often, the rtM204V mutation is accompanied by a compensatory mutation, rtL180M, which helps restore the replication fitness of the virus. amegroups.orgnih.gov

The presence of these lamivudine resistance mutations (rtM204V/I +/- rtL180M) reduces the susceptibility to entecavir. asm.orgasm.org While this compound remains a potent inhibitor against these strains, significantly higher concentrations are required to suppress viral replication compared to wild-type HBV. nih.govnatap.org In vitro studies have shown that lamivudine-resistant HBV mutants require 20- to 30-fold higher concentrations of entecavir for inhibition. nih.govnatap.org

However, the presence of lamivudine resistance mutations alone is insufficient to cause clinical entecavir resistance. xiahepublishing.comnih.gov For high-level entecavir resistance to emerge, at least one additional signature substitution is required at positions such as rtI169T, rtT184G, rtS202I, or rtM250V, in addition to the background rtM204V/I and rtL180M mutations. ashm.org.auxiahepublishing.comnih.govnih.gov

Research has quantified the impact of different lamivudine resistance patterns on entecavir susceptibility. The M204I mutation, for instance, has been shown to cause a more significant reduction in entecavir susceptibility compared to other patterns. natap.org

Table 1: In Vitro Entecavir Susceptibility in Lamivudine-Resistant HBV Mutants

This table summarizes the fold-change in the 50% effective concentration (EC50) of entecavir required to inhibit different lamivudine-resistant HBV strains compared to wild-type HBV.

| Lamivudine Resistance Mutation Pattern | Fold Increase in Entecavir EC50 | Reference |

| rtL180M + rtM204V | 37-fold to 164-fold | natap.org |

| rtV173L + rtL180M + rtM204V | 37-fold to 164-fold | natap.org |

| rtM204I | 471-fold | natap.org |

| rtL180M + rtM204I | 37-fold to 164-fold | natap.org |

Cross-Resistance with Adefovir (B194249)

In contrast to lamivudine, there is generally no cross-resistance observed between adefovir and entecavir. amegroups.orgmedsci.org The primary mutations associated with adefovir resistance are rtA181V/T and rtN236T. xiahepublishing.comamegroups.org These substitutions have been shown to have minimal or no effect on the binding and inhibitory activity of this compound. nih.gov

This lack of cross-resistance is clinically significant. Entecavir is considered an effective treatment option for patients who have developed resistance to adefovir. amegroups.org Conversely, adefovir retains its activity against lamivudine-resistant HBV strains that show reduced susceptibility to entecavir. xiahepublishing.commdpi.com

While the adefovir resistance mutation rtN236T does not significantly affect sensitivity to lamivudine, the rtA181T/V mutation can confer partial cross-resistance to lamivudine but not to entecavir. ashm.org.au The rtA181T mutation, in particular, has been identified as a potential multidrug-resistant variant. ashm.org.au

Table 2: Susceptibility Profiles of Common HBV Resistance Mutations

This table provides a general overview of the susceptibility of HBV with common resistance mutations to different nucleos(t)ide analogs.

| Resistance Mutation(s) | Susceptibility to Lamivudine | Susceptibility to Adefovir | Susceptibility to Entecavir | Reference |

| rtM204V/I ± rtL180M | Resistant | Susceptible | Reduced Susceptibility | xiahepublishing.comamegroups.orgmdpi.com |

| rtA181T/V | Partially Resistant | Resistant | Susceptible | ashm.org.auamegroups.org |

| rtN236T | Susceptible | Resistant | Susceptible | ashm.org.auamegroups.orgmdpi.com |

| rtM204V/I + rtA181T/V | Resistant | Resistant | Reduced Susceptibility | amegroups.org |

The sequential use of different monotherapies can lead to the accumulation of mutations and the development of multidrug-resistant HBV strains, complicating subsequent treatment strategies. amegroups.org

Structural Biology and Molecular Modeling of Entecavir Triphosphate Interactions

Molecular Docking and Dynamics Simulations of Entecavir (B133710) Triphosphate-Enzyme Complexes

Prediction of Steric Hindrance and Conformational Changes Induced by Resistance Mutations

Molecular modeling studies have been instrumental in elucidating the mechanisms by which mutations in the hepatitis B virus (HBV) reverse transcriptase (RT) confer resistance to Entecavir (ETV). Resistance typically requires the presence of lamivudine-resistance (LVDr) mutations (rtM204V/I often accompanied by rtL180M) in addition to specific ETV resistance-associated mutations (ETVr) at positions rtT184, rtS202, or rtM250. plos.orgnih.gov The primary mechanism of resistance involves steric hindrance and significant conformational changes within the deoxynucleoside triphosphate (dNTP) binding pocket of the viral polymerase, which collectively reduce the binding affinity of Entecavir triphosphate (ETV-TP). plos.orgasm.orgresearchgate.net

The development of ETV resistance is a multi-step process. The initial LVDr mutations, such as rtM204V or rtM204I, substitute the methionine at position 204 with a bulkier amino acid. xiahepublishing.com This creates steric hindrance that impedes the binding of some nucleoside analogs. asm.orglupinepublishers.com While ETV-TP's compact exocyclic alkene group allows it to retain activity against polymerases with only LVDr mutations, further changes at other residues can prevent its binding. plos.org

The addition of ETVr substitutions precipitates higher levels of resistance by inducing more profound structural changes. plos.org Docking simulations indicate that the combination of LVDr mutations (rtL180M and rtM204V) with ETVr mutations (rtT184L or rtS202G) results in a significant conformational change in the binding pocket. asm.orgresearchgate.net These combined mutations can cause a change in the orientation of the D205 residue and create direct steric conflict, increasing the minimal binding distance for ETV-TP from approximately 1.3-1.5 Å in wild-type or LVDr polymerases to over 2.1 Å in ETVr polymerases. asm.orgresearchgate.net This repositioning effectively restricts and shrinks the ETV-TP binding pocket. plos.orgplos.org

Specific substitutions have distinct structural consequences:

T184 mutations: Substitutions at this position can be categorized into two functional types. Smaller substitutions like rtT184G increase the flexibility of the YMDD loop, leading to a dynamic closure of the ETV binding pocket. plos.org In contrast, larger substitutions such as rtT184L physically force the binding pocket to close as the YMDD loop repositions to accommodate the larger amino acid side chain. plos.org

S202 mutations: The rtS202G substitution can cause the rtL180M and rtM204V residues to reposition, which further constricts the ETV-TP binding site. plos.org The rtS202I change sterically closes the pocket to accommodate its larger side chain. plos.org

M250 mutations: Unlike changes at rtT184 and rtS202 that directly impact the dNTP binding site, mutations at the primer grip residue rtM250 are thought to cause resistance through a novel mechanism. plos.orgplos.org Modeling suggests that these substitutions reposition the primer-template component of the dNTP-binding site, which in turn shifts and alters the ETV-TP binding pocket. plos.orgplos.org

Recent studies have also identified other complex mutation patterns, such as rtL180M+A181C+M204V, that are associated with ETV resistance. nih.gov Molecular dynamics simulations of such mutants predict conformational changes in the HBV RT that could reduce binding affinity for ETV-TP. nih.gov

| Mutation(s) | Predicted Structural Effect | Functional Consequence | Reference |

|---|---|---|---|

| rtM204V / rtM204I | Introduction of a bulkier amino acid side chain in the dNTP binding pocket. | Creates initial steric hindrance, reducing binding affinity for some nucleoside analogs. Forms the background for ETV resistance. | xiahepublishing.comasm.org |

| rtL180M + rtM204V + rtT184L/S202G | Induces major conformational change of the binding pocket, alters orientation of D205 residue. | Creates significant steric conflict and increases the minimal binding distance for ETV-TP, lowering binding affinity. | asm.orgresearchgate.net |

| rtT184G/A/S | Increases flexibility of the YMDD loop. | Allows for dynamic closing of the ETV-TP binding pocket. | plos.org |

| rtT184L | Introduction of a larger amino acid side chain. | Forces the YMDD loop to reposition, sterically closing the binding pocket. | plos.org |

| rtS202G/I | Causes repositioning of rtL180M and rtM204V (for S202G); introduction of a larger side chain (for S202I). | Further restricts the ETV-TP binding site; sterically closes the pocket. | plos.org |

| rtM250V | Repositioning of the primer-template component of the dNTP-binding site. | Indirectly shifts the ETV-TP binding pocket, impacting RNA-directed DNA synthesis. | plos.orgplos.org |

| rtL180M + rtA181C + rtM204V | Induces conformational changes in the reverse transcriptase structure. | Contributes to reduced susceptibility and virological breakthrough during ETV therapy. | nih.gov |

Analysis of Hydrogen Bonding Networks

The potent inhibitory activity of ETV-TP is partly due to its ability to form a stable hydrogen bonding network within the active site of the HBV polymerase, closely mimicking the natural substrate, deoxyguanosine triphosphate (dGTP). xiahepublishing.comnih.gov Molecular models show that the triphosphate moiety of ETV-TP establishes a conserved network of hydrogen bonds with the polymerase. nih.govnih.gov Specifically, the γ-phosphate interacts with the side chain and backbone amide of S85, the β-phosphate bonds with the backbone amides of A86 and A87, and the α-phosphate forms a hydrogen bond with R41. nih.gov

A crucial interaction that distinguishes ETV-TP from some other nucleoside analogs is a hydrogen bond formed between its 3'-hydroxyl group and the backbone amide (NH) of residue F88. nih.govnih.gov This interaction is also observed with natural nucleotides and is believed to contribute to the stable positioning of the inhibitor within the active site. nih.gov

The emergence of ETV resistance is not only due to steric clashes but also to the disruption of these critical hydrogen bonding networks. plos.org A key stabilizing feature of the polymerase's active site is a hydrogen bond between the side-chain hydroxyl group of residue T184 and the side chain of S202, which is located on the YMDD loop. plos.orgplos.org This T184-S202 interaction helps to stabilize the conformation of the YMDD loop, anchoring it optimally for the incoming dNTP. plos.orgplos.org

ETVr mutations at either of these positions can disrupt this stabilizing network. plos.org

S202 mutations: Substitutions such as rtS202G, rtS202C, or rtS202I eliminate the hydroxyl group necessary for the hydrogen bond with T184. plos.org This loss destabilizes the YMDD loop, causing it to reposition and subsequently shrink the ETV-TP binding pocket. plos.orgplos.org

T184 mutations: Similarly, substitutions at T184 can disrupt the hydrogen bond with S202, leading to the same destabilizing effect on the YMDD loop and reducing the space available for ETV-TP to bind. plos.orgplos.org

Therefore, ETV resistance arises from a dual mechanism: the introduction of steric bulk and the disruption of the precise hydrogen bonding network required to maintain an open and accessible conformation of the dNTP binding site. plos.orgplos.org

| ETV-TP Moiety | Interacting HBV Polymerase Residue(s) | Bond Type/Significance | Reference |

|---|---|---|---|

| γ-Phosphate | S85 | Hydrogen bond with side chain and backbone amide. Conserved interaction for dNTPs. | nih.gov |

| β-Phosphate | A86, A87 | Hydrogen bonds with backbone amide groups. Conserved interaction for dNTPs. | nih.gov |

| α-Phosphate | R41 | Hydrogen bond. | nih.gov |

| 3'-Hydroxyl Group | F88 | Hydrogen bond with backbone amide. Mimics natural substrate interaction. | nih.govnih.gov |

| N/A (Interaction within Polymerase) | T184 and S202 | Hydrogen bond between side chains, stabilizing the YMDD loop. Disrupted by ETVr mutations. | plos.orgplos.org |

Pre Clinical Antiviral Activity Studies

In Vitro Antiviral Activity Assessments

Entecavir (B133710) triphosphate (ETV-TP) is the active intracellular form of the deoxyguanosine analog entecavir, which exhibits potent and selective inhibitory activity against the hepatitis B virus (HBV) polymerase. patsnap.commdpi.com Preclinical evaluations using in vitro systems have been crucial in elucidating its mechanism of action and antiviral potency. These studies have consistently demonstrated that ETV-TP is a powerful inhibitor of HBV replication, targeting multiple functions of the viral polymerase. nih.gov

The human hepatoma cell line, HepG2, and its derivative, HepG2.2.15, which stably replicates HBV, are standard models for assessing the antiviral activity of compounds against HBV. nih.govnih.gov In these cellular systems, entecavir is efficiently phosphorylated to its active triphosphate form, allowing for the evaluation of its inhibitory effects on the complete viral replication cycle. nih.govasm.org Cell culture assays measure the reduction of extracellular HBV virions to determine the compound's efficacy. nih.gov

Studies in HBV-transfected HepG2 cells have established the high potency of entecavir against wild-type HBV. The 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, has been determined in various assays. One study reported an EC50 value of 5.3 nM for a laboratory isolate of HBV. nih.gov Another investigation found the EC50 to be 3.8 ± 1.4 nmol/L in HepG2 and 2.2.15 cell lines. nih.gov This potency is significantly greater than that of other nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), with entecavir being 281- to 1,689-fold more potent in cell culture compared to other analogs. nih.gov

| Cell Line | HBV Isolate | EC50 Value (nM) | Reference |

|---|---|---|---|

| HepG2 | Laboratory Isolate | 5.3 | nih.gov |

| HepG2 / 2.2.15 | Not Specified | 3.8 ± 1.4 | nih.gov |

A significant challenge in HBV therapy is the emergence of drug-resistant viral strains, particularly those with mutations conferring resistance to lamivudine (B182088) (LVD). nih.gov In vitro studies have demonstrated that entecavir retains activity against these LVD-resistant HBV strains. nih.govnih.gov However, a higher concentration of the drug is required to achieve the same level of inhibition compared to wild-type virus. Cell culture assays showed that entecavir could inhibit the replication of LVD-resistant HBV, but with a 20- to 30-fold increase in the required concentration. nih.govnih.govresearchgate.net Another study reported an approximately 8-fold reduced susceptibility for LVD-resistant HBV in cell culture. nih.gov Despite this partial cross-resistance, entecavir displayed greater potency against LVD-resistant HBV than other antiviral agents like adefovir (B194249) or tenofovir. nih.gov

To understand the direct interaction between ETV-TP and its target, enzyme kinetic studies have been performed using recombinant HBV polymerase (Pol) and isolated viral nucleocapsids. These assays allow for a detailed examination of the inhibitory mechanism, independent of cellular drug metabolism. nih.govnih.gov ETV-TP has been shown to inhibit all three catalytic functions of the HBV polymerase: the protein-linked priming activity, the RNA-directed reverse transcription of the first DNA strand, and the DNA-directed synthesis of the second DNA strand. nih.gov

Assays using intracellular HBV nucleocapsids isolated from transfected HepG2 cells provide a system to measure the direct inhibitory effect of nucleoside analog triphosphates on viral DNA synthesis. nih.gov In these in vitro polymerase assays, ETV-TP proved to be a highly potent inhibitor of wild-type HBV Pol. nih.gov Dose-response measurements yielded a 50% inhibitory concentration (IC50) of 0.5 nM for ETV-TP, demonstrating its powerful enzymatic inhibition. nih.gov The inhibition constant (Ki) for ETV-TP was found to be lower than those for lamivudine triphosphate (LVD-TP) and adefovir diphosphate (B83284) (ADV-DP), indicating a higher affinity of the HBV polymerase for ETV-TP. nih.gov

Quantitative comparisons in enzyme inhibition assays have consistently highlighted the superior potency of ETV-TP. Against wild-type HBV polymerase, ETV-TP was found to be 17-fold more potent than lamivudine triphosphate (3TC-TP). nih.gov In a broader comparison, ETV-TP was over 12- to 486-fold more potent than other nucleoside analog triphosphates tested in an in vitro reverse transcriptase enzyme assay. nih.gov

Against LVD-resistant HBV polymerase, ETV-TP's potency was even more pronounced relative to 3TC-TP, showing 100- to 300-fold greater inhibitory activity. nih.govnih.gov The ratio of the inhibition constant to the Michaelis constant (Ki/Km) provides a measure of how efficiently the inhibitor competes with the natural substrate. This comparison suggested that ETV-TP competes more effectively for the natural deoxyguanosine triphosphate (dGTP) substrate in the HBV polymerase binding site than other analogs. nih.gov

| HBV Polymerase Type | Inhibitor | Metric | Value | Comparison | Reference |

|---|---|---|---|---|---|

| Wild-Type | ETV-TP | IC50 | 0.5 nM | >12- to 486-fold more potent than other analogs | nih.gov |

| Wild-Type | ETV-TP | Potency vs. 3TC-TP | 17-fold greater | - | nih.gov |

| Lamivudine-Resistant | ETV-TP | Potency vs. 3TC-TP | 100- to 300-fold greater | - | nih.govnih.gov |

Enzyme Kinetic Studies with Recombinant HBV Polymerase

In Vivo Antiviral Activity in Animal Models

Entecavir, a guanosine (B1672433) nucleoside analogue, requires intracellular phosphorylation to its active triphosphate form, this compound, to exert its antiviral activity. This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate, to inhibit the hepatitis B virus (HBV) polymerase, effectively suppressing viral replication. The preclinical in vivo efficacy of entecavir has been extensively evaluated in two key animal models that closely mimic human chronic HBV infection: the woodchuck hepatitis virus (WHV) model and the duck hepatitis B virus (DHBV) model.

Woodchuck Hepatitis Virus (WHV) Model

The woodchuck chronically infected with WHV is a well-established and highly regarded animal model for studying HBV antiviral agents due to the similarities in viral pathogenesis and the progression to hepatocellular carcinoma (HCC).

Initial dose-ranging studies in woodchucks chronically infected with WHV demonstrated the potent antiviral activity of entecavir. Subsequent studies confirmed these findings, showing significant reductions in serum WHV DNA levels. In some instances, entecavir treatment led to a reduction in serum WHV DNA to undetectable levels. researchgate.net Long-term treatment with entecavir in this model has been shown to result in sustained antiviral efficacy and a prolonged lifespan for the treated animals. nih.gov

In combination therapy studies, the co-administration of entecavir with an immunomodulator resulted in a more pronounced decline in viremia compared to entecavir monotherapy. nih.gov

Duck Hepatitis B Virus (DHBV) Model

The DHBV model in ducklings provides another valuable tool for the in vivo assessment of anti-HBV compounds. Studies in this model have consistently demonstrated the potent and dose-dependent antiviral efficacy of entecavir.

In DHBV-infected ducklings, a 21-day course of oral entecavir resulted in a significant, dose-dependent reduction in serum DHBV DNA levels. nih.govnih.gov Even at the lowest tested daily dose, entecavir was more effective than the comparator drug, lamivudine, administered at a much higher dose. nih.govnih.gov In some treated ducklings, DHBV DNA levels dropped to undetectable levels by day 12 of treatment. nih.gov Longer-term treatment with entecavir in persistently infected ducks also resulted in a substantial drop in serum DHBV DNA levels. nih.gov

The antiviral activity of this compound is highlighted by its ability to directly inhibit hepadnaviral polymerases, which is the mechanism behind the suppression of both WHV and DHBV replication. nih.govnih.gov

Assessment of Viral DNA Reduction and Replicative Intermediates

A critical aspect of preclinical evaluation is the assessment of the drug's impact on viral DNA levels and replicative intermediates within the liver, the primary site of HBV replication.

In the woodchuck model, entecavir therapy has been shown to not only suppress WHV DNA in the blood by up to 8 log10 units but also to significantly reduce the levels of hepatic covalently closed circular DNA (cccDNA). nih.gov The reduction of cccDNA, the stable template for viral transcription, is a key therapeutic goal in HBV treatment. Long-term entecavir treatment in woodchucks resulted in significantly reduced viral antigen and cccDNA levels in liver samples. nih.gov

Similarly, in the DHBV model, entecavir was effective in decreasing DHBV DNA levels in the liver. nih.govnih.gov Treatment with entecavir also led to a reduction in DHBV DNA replicative intermediates in the liver. nih.gov Specifically, levels of viral cccDNA in the liver of entecavir-treated ducklings were reduced compared to those in the vehicle-treated group. nih.govnih.gov One study quantified this reduction, showing that while entecavir treatment reduced DHBV DNA replicative intermediates 70-fold in the liver, the level of cccDNA decreased by a more modest but still significant 4-fold. nih.gov

These findings from both the woodchuck and duck models underscore the potent in vivo antiviral activity of entecavir, mediated by its active triphosphate form, which effectively reduces both circulating viral DNA and key intrahepatic replicative intermediates.

Data Tables

Table 1: Reduction in Serum Viral DNA in Animal Models with Entecavir Treatment

| Animal Model | Treatment Group | Mean Log10 Reduction in Serum Viral DNA | Reference |

|---|---|---|---|

| Woodchuck (WHV) | Entecavir (ETV) alone | 6.69 at week 12 | nih.gov |

| Woodchuck (WHV) | ETV + Immunomodulator | 7.57 at week 12 | nih.gov |

| Duckling (DHBV) | ETV (1 mg/kg/day) | 3.1 after 21 days | nih.govnih.gov |

| Duckling (DHBV) | ETV (0.1 mg/kg/day) | 2.1 after 21 days | nih.govnih.gov |

| Duckling (DHBV) | ETV (0.01 mg/kg/day) | 0.97 after 21 days | nih.govnih.gov |

| Duckling (DHBV) | Lamivudine (25 mg/kg/day) | 0.66 after 21 days | nih.govnih.gov |

Table 2: Reduction in Liver Viral DNA in the Duck Hepatitis B Virus (DHBV) Model with Entecavir Treatment (21 Days)

| Treatment Group | Mean Log10 Reduction in Liver DHBV DNA | Reference |

|---|---|---|

| ETV (1.0 mg/kg) | 1.41 | nih.govnih.gov |

| ETV (0.1 mg/kg) | 0.76 | nih.govnih.gov |

| ETV (0.01 mg/kg) | 0.26 | nih.govnih.gov |

Interactions with Host Cellular Components

Specificity Towards Viral Polymerases

Entecavir (B133710) triphosphate is a potent and selective inhibitor of the HBV polymerase. drugbank.comchemicalbook.com It competitively inhibits all three functions of the viral polymerase: base priming, reverse transcription of the negative strand from pregenomic RNA, and synthesis of the positive strand of HBV DNA. drugbank.comfda.govechemi.com The high affinity of entecavir triphosphate for the HBV DNA polymerase is demonstrated by its low inhibition constant (Ki) of 0.0012 µM. fda.govechemi.comfda.gov This potency is attributed to a unique hydrophobic pocket in the viral enzyme's dNTP binding site that accommodates the exocyclic alkene group of entecavir, a feature not present in human polymerases. nih.govnih.gov This structural difference forms the basis for its high selectivity. While it is a powerful inhibitor of the viral enzyme, its activity against human immunodeficiency virus (HIV) is not clinically relevant. fda.govfda.gov

Evaluation of this compound Effects on Host DNA Polymerases

The selectivity of this compound is further highlighted by its weak interaction with host cellular DNA polymerases. chemicalbook.comnih.govdrugcentral.org

Inhibition of Cellular DNA Polymerase Alpha, Beta, and Delta

This compound is a weak inhibitor of cellular DNA polymerases alpha, beta, and delta. fda.govdrugcentral.org Studies have determined the Ki values for these polymerases to be in the range of 18 to >160 µM. fda.govechemi.comfda.govdrugcentral.org This indicates a significantly lower affinity for host DNA polymerases compared to the HBV polymerase, underscoring the compound's selective antiviral action.

Table 1: Inhibitory Activity of this compound against Viral and Host Polymerases

| Polymerase | Inhibition Constant (Ki) (µM) |

| HBV DNA Polymerase | 0.0012 fda.govechemi.comfda.gov |

| Cellular DNA Polymerase α | 18 to >160 fda.govechemi.comfda.govdrugcentral.org |

| Cellular DNA Polymerase β | 18 to >160 fda.govechemi.comfda.govdrugcentral.org |

| Cellular DNA Polymerase δ | 18 to >160 fda.govechemi.comfda.govdrugcentral.org |

| Mitochondrial DNA Polymerase γ | 18 to >160 fda.govechemi.comfda.govdrugcentral.org |

Interaction with Mitochondrial DNA Polymerase Gamma

Mitochondrial toxicity is a concern for nucleoside analogues due to potential inhibition of mitochondrial DNA polymerase gamma (Pol γ). However, extensive studies indicate that this compound has a minimal impact on this essential enzyme. fda.govechemi.comdrugcentral.org

Research has shown that mitochondrial DNA polymerase gamma does not effectively recognize this compound as a substrate. nih.govnih.gov Primer extension assays have demonstrated that Pol γ has a strong preference for the natural substrate, deoxyguanosine triphosphate, even when high concentrations of this compound are present. xiahepublishing.comxiahepublishing.com Consequently, this compound is not incorporated into mitochondrial DNA, nor does it inhibit the polymerase's activity at concentrations up to 300 μM. nih.govnih.gov

Consistent with the enzymatic data, long-term cell culture studies have shown that entecavir does not cause mitochondrial toxicity. nih.govwjgnet.com In HepG2 hepatoma cells cultured for 15 days, entecavir at concentrations up to 100 times the maximal clinical exposure did not adversely affect mitochondrial DNA levels or the production of key mitochondrial proteins like COX II and COX IV. nih.govnih.gov Furthermore, combinations of entecavir with other nucleoside reverse transcriptase inhibitors used for HBV also did not lead to mitochondrial toxicity in cell culture models. nih.gov

Genotoxic Potential and DNA Repair Pathways

Despite its selectivity, entecavir has been reported to yield positive results in some genotoxicity and carcinogenicity assays. heraldopenaccess.usplos.orgnih.govoup.comscispace.comoup.com The proposed mechanism for this genotoxicity involves the incorporation of this compound into the host DNA by replication or repair polymerases, leading to the blockage of the nascent strand's extension and inducing DNA single-strand breaks (SSBs). plos.orgnih.govresearchgate.netfigshare.com

Studies using chicken DT40 B-lymphocyte cell lines with specific DNA repair gene knockouts have provided insights into the pathways that respond to entecavir-induced damage. heraldopenaccess.usplos.orgnih.gov These studies revealed that cells deficient in the single-strand break repair pathway (specifically Parp1-/- mutants) were the most sensitive to entecavir. heraldopenaccess.usplos.orgnih.gov Additionally, cells with deficiencies in post-replication repair (PRR) pathways, including those involving BRCA1, UBC13, RAD18, and REV3, also showed hypersensitivity. heraldopenaccess.usplos.orgnih.govnih.gov This suggests that both SSB repair and PRR pathways are crucial for mitigating the genotoxic effects of entecavir. heraldopenaccess.usplos.orgnih.gov The observation of increased chromosome gaps, rather than breaks, in sensitive mutant cells further supports the model that entecavir primarily induces lesions that lead to SSBs. heraldopenaccess.usplos.org

Induction of DNA Single-Strand Breaks

The primary mechanism of this compound's interaction with host DNA involves its incorporation into the DNA strand during replication or repair processes. figshare.comnih.govresearchgate.net Host DNA polymerases can mistakenly recognize and use this compound instead of the natural substrate, deoxyguanosine triphosphate. nih.govdrugbank.com Once incorporated, this compound acts as a chain terminator, blocking the further extension of the nascent DNA strand. heraldopenaccess.usfigshare.comnih.govresearchgate.netplos.org This abrupt termination results in the formation of DNA single-strand breaks (SSBs). figshare.comnih.govresearchgate.netplos.org

The presence of these DNA lesions triggers a cellular DNA damage response. heraldopenaccess.usnih.gov A key indicator of this response is the phosphorylation of the histone variant H2AX, forming γ-H2AX. heraldopenaccess.usplos.org Studies in DT40 chicken B-lymphocyte cell lines have shown that exposure to entecavir leads to a significant increase in the formation of γ-H2AX foci, which are molecular markers for DNA damage. heraldopenaccess.usnih.govplos.org This accumulation of γ-H2AX confirms the induction of DNA breaks following treatment with the drug. heraldopenaccess.usnih.gov The genotoxic model suggests that these SSBs are the initial lesions from which more complex damage can arise if not properly repaired. figshare.comresearchgate.net

Role of DNA Repair and Damage Tolerance Pathways (e.g., PARP1, BRCA1, Rad18, Rev3)

The genotoxicity of this compound is significantly influenced by the host cell's capacity for DNA repair. heraldopenaccess.usnih.govplos.org When entecavir-induced SSBs occur, several DNA repair and damage tolerance pathways are activated to mitigate the damage and prevent cell death or chromosomal instability. heraldopenaccess.usnih.gov The importance of these pathways has been demonstrated in studies using isogenic mutant cell lines that are deficient in specific DNA repair genes. nih.govplos.org

PARP1 and Single-Strand Break Repair (SSBR): The protein Poly (ADP-ribose) polymerase 1 (PARP1) is a critical sensor of SSBs. nih.govsantiago-lab.com Research shows that entecavir-induced DNA damage triggers a PARP1-dependent repair process. figshare.comnih.govresearchgate.netplos.org In cellular models, cells deficient in PARP1 (Parp1-/-) display the highest sensitivity to entecavir compared to wild-type cells and other mutants. heraldopenaccess.usnih.gov These Parp1-/- cells exhibit a marked increase in γ-H2AX foci and chromosomal aberrations, indicating that the SSBR pathway, where PARP1 plays a key role, is the primary defense against entecavir-induced lesions. heraldopenaccess.usnih.gov

BRCA1 and Post-Replication Repair (PRR): While often associated with double-strand break repair via homologous recombination (HR), BRCA1 also has a role in post-replication repair (PRR). nih.gov Studies have found that BRCA1-deficient (Brca1-/-) cells are hypersensitive to entecavir. heraldopenaccess.usnih.govnih.gov This suggests that BRCA1 is involved in repairing the DNA damage caused by entecavir, potentially by helping to resolve stalled replication forks. nih.gov

Rad18, Rev3, and Translesion Synthesis (TLS): Post-replication repair pathways allow the DNA replication machinery to bypass lesions, a process known as damage tolerance. heraldopenaccess.us Translesion synthesis (TLS) is a major branch of PRR that uses specialized DNA polymerases to synthesize DNA across the damaged template. Rad18 and Rev3 are key proteins in this pathway. heraldopenaccess.usnih.gov Rad18 is essential for initiating the TLS response, while Rev3 is the catalytic subunit of DNA polymerase ζ (Polζ), a specialized TLS polymerase. heraldopenaccess.usnih.gov Cellular studies have revealed that cells deficient in either Rad18 (Rad18-/-) or Rev3 (Rev3-/-) are hypersensitive to entecavir and show an increase in chromosomal damage. heraldopenaccess.usnih.govnih.gov This demonstrates that the TLS pathway is crucial for tolerating entecavir-induced DNA lesions and preventing the collapse of replication forks, which can lead to more severe chromosomal breaks. figshare.comresearchgate.net

The table below summarizes the observed sensitivity of various DNA repair-deficient cell lines to entecavir, highlighting the critical roles of the SSBR and PRR pathways.

Table 1: Sensitivity of DNA Repair-Deficient DT40 Cell Lines to Entecavir

| Gene | Pathway | Sensitivity to Entecavir | Reference |

|---|---|---|---|

| PARP1 | Single-Strand Break Repair (SSBR) | Hypersensitive | heraldopenaccess.usnih.gov |

| BRCA1 | Homologous Recombination (HR), Post-Replication Repair (PRR) | Hypersensitive | heraldopenaccess.usnih.govnih.gov |

| Rad18 | Translesion Synthesis (TLS) | Hypersensitive | heraldopenaccess.usnih.govnih.gov |

| Rev3 | Translesion Synthesis (TLS) | Hypersensitive | heraldopenaccess.usnih.govnih.gov |

| Ubc13 | Post-Replication Repair (PRR), HR | Hypersensitive | heraldopenaccess.usnih.gov |

| XPA | Nucleotide Excision Repair (NER) | Slightly sensitive | heraldopenaccess.usnih.govnih.gov |

| BRCA2 | Homologous Recombination (HR) | Not significantly sensitive | nih.gov |

| Polβ | Base Excision Repair (BER) | Not significantly sensitive | heraldopenaccess.usnih.gov |

Chromosomal Aberrations in In Vitro Cellular Models

The incorporation of this compound into DNA and the subsequent disruption of DNA replication can lead to visible damage at the chromosomal level. heraldopenaccess.usnih.gov In vitro studies using cellular models, such as peripheral lymphocyte cultures and DT40 cells, have demonstrated that entecavir treatment can induce chromosomal aberrations (CAs). heraldopenaccess.usnih.govplos.org

The frequency of these aberrations is significantly higher in cells deficient in key DNA repair pathways, underscoring the role of these pathways in suppressing entecavir's genotoxicity. heraldopenaccess.usnih.govplos.org Research has shown a marked increase in CAs in Parp1-/-, Brca1-/-, Rad18-/-, and Rev3-/- mutant cells compared to wild-type cells when exposed to entecavir. heraldopenaccess.usnih.govnih.gov

A notable finding is that the predominant type of damage observed is chromosome gaps, rather than chromosome breaks. heraldopenaccess.usnih.gov This observation supports the model that this compound primarily induces single-strand breaks, which are cytologically visible as gaps or attenuations in the chromosome structure. heraldopenaccess.usnih.gov True chromosome breaks, which are typically derived from double-strand breaks, are less common. nih.gov

The induction of chromosomal aberrations follows a time-dependent pattern. In studies tracking CA frequency after entecavir exposure, the number of aberrations peaked at specific time points, generally between 12 and 16 hours post-treatment, with the peaks being significantly higher in the DNA repair-deficient cell lines. heraldopenaccess.usnih.govresearchgate.net

Table 2: Entecavir-Induced Chromosomal Aberrations in Wild-Type (WT) and DNA Repair-Deficient DT40 Cells

| Cell Line | Gene Function | Outcome of Entecavir Exposure | Reference |

|---|---|---|---|

| WT | Wild-Type | Increased frequency of chromosomal aberrations, primarily gaps. | heraldopenaccess.usnih.gov |

| Parp1-/- | Single-Strand Break Repair | Significantly higher frequency of chromosomal aberrations compared to WT. | heraldopenaccess.usnih.gov |

| Brca1-/- | Post-Replication Repair / HR | Significantly higher frequency of chromosomal aberrations compared to WT. | heraldopenaccess.usnih.govnih.gov |

| Rad18-/- | Translesion Synthesis | Significantly higher frequency of chromosomal aberrations compared to WT. | heraldopenaccess.usnih.govplos.org |

| Rev3-/- | Translesion Synthesis | Significantly higher frequency of chromosomal aberrations compared to WT. | heraldopenaccess.usnih.govnih.gov |

Advanced Analytical Methodologies for Entecavir Triphosphate Research

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are fundamental for the separation and quantification of entecavir (B133710) and its phosphorylated forms from biological matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of entecavir in various samples, including bulk drug and pharmaceutical formulations. jbiochemtech.comjcsp.org.pkresearchgate.netresearchgate.net Several HPLC methods have been developed and validated for the determination of entecavir, often utilizing UV detection. jbiochemtech.comjcsp.org.pk These methods are valued for their ability to provide accurate and reproducible results, which are essential for quality control and research. iaea.orgresearchgate.net

Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed HPLC mode for entecavir analysis. jbiochemtech.comasianpubs.orgjgtps.comjbiochemtech.cominnovareacademics.in This technique typically uses a non-polar stationary phase (like a C18 column) and a polar mobile phase. jbiochemtech.comasianpubs.orgjgtps.com RP-HPLC methods have been developed that are simple, rapid, precise, and accurate for the estimation of entecavir in tablet dosage forms. asianpubs.orgjbiochemtech.com For instance, one method uses a C18 column with a mobile phase of methanol (B129727) and water, achieving a retention time for entecavir of 3.5 minutes. jbiochemtech.comjbiochemtech.com Another established method uses a water and acetonitrile (B52724) mobile phase, with a retention time of 3.385 minutes. asianpubs.org The development of stability-indicating RP-HPLC methods is particularly important for assessing the drug's stability under various stress conditions. jgtps.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (UPLC-MS/MS), offers higher resolution, sensitivity, and speed compared to conventional HPLC. researchgate.netresearchgate.net This technique is particularly useful for analyzing low concentrations of entecavir and its metabolites in complex biological matrices. researchgate.net For instance, a UPLC-MS/MS method has been successfully used for the quantification of entecavir in human plasma, demonstrating the high sensitivity of this approach. researchgate.netsemanticscholar.org

Mass Spectrometry-Based Methods (LC-MS/MS, LC-ESI-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantitative analysis of entecavir and its triphosphate metabolite due to its high selectivity and sensitivity. researchgate.netnih.govthieme-connect.denih.gov Specifically, Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) has been widely adopted. nih.govresearchgate.netjst.go.jp These methods often employ solid-phase extraction (SPE) for sample clean-up and can achieve very low limits of quantitation, in the picogram per milliliter range, making them suitable for pharmacokinetic studies in human plasma. nih.govnih.gov For example, one LC-ESI-MS/MS method utilized an isocratic mobile phase and detected entecavir and the internal standard in multiple reaction monitoring (MRM) positive mode. nih.govresearchgate.net Another sensitive LC-MS/MS method used a high-pH mobile phase which provided excellent on-column retention and peak shape for entecavir. researchgate.netnih.gov

Bioanalytical Method Validation for Research Applications (e.g., Precision, Accuracy, Sensitivity)

Precision and Accuracy : These are assessed by analyzing quality control samples at different concentrations on the same day (intra-day) and on different days (inter-day). For entecavir, validated methods have shown good intra-assay and inter-assay precision, with coefficients of variation typically within acceptable limits. nih.govnih.gov Accuracy is determined by comparing the measured concentration to the known concentration, with results for entecavir methods generally being within ±15% of the nominal values. nih.gov

Sensitivity : The sensitivity of a method is defined by its lower limit of quantitation (LLOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. nih.gov Highly sensitive LC-MS/MS methods have been developed for entecavir with LLOQs as low as 5 pg/mL in human plasma. researchgate.netnih.gov The limit of detection (LOD) and limit of quantification (LOQ) for RP-HPLC methods have been reported to be in the range of 0.01-0.39 µg/mL and 0.03-0.5 µg/mL, respectively. asianpubs.orgnih.gov

Spectrophotometric and Capillary Electrophoresis Methods for Research

While chromatographic techniques are dominant, other methods have also been developed for entecavir analysis in research settings.

Spectrophotometric Methods : UV-Visible spectrophotometry offers a simpler and more cost-effective alternative for the quantification of entecavir in bulk and pharmaceutical formulations. pharmasm.comijrar.org These methods are based on measuring the absorbance of the drug solution at a specific wavelength. pharmasm.com One method involves the reaction of entecavir with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form a colored complex that can be measured at 461 nm. ijrar.org

Capillary Electrophoresis : Capillary zone electrophoresis (CZE) has been validated as a stability-indicating method for the analysis of entecavir. nih.gov This technique separates components based on their electrophoretic mobility in a capillary filled with an electrolyte. A validated CZE method for entecavir used a fused-silica capillary, a sodium tetraborate (B1243019) buffer, and UV detection at 216 nm. nih.gov The results obtained by CZE have shown good correlation with those from LC methods. nih.gov

Future Research Directions and Unanswered Questions

Elucidation of Further Structural Details of Entecavir (B133710) Triphosphate-HBV Polymerase Complexes

A significant hurdle in the rational design of new anti-HBV drugs is the lack of a high-resolution crystal structure of the HBV reverse transcriptase (RT) in complex with its DNA substrate and the incoming nucleotide. lupinepublishers.com Researchers have historically relied on homology models, often based on the well-characterized structure of HIV reverse transcriptase, to simulate the binding of Entecavir triphosphate (ETV-TP). lupinepublishers.comnih.gov These models have been instrumental, predicting a unique hydrophobic pocket that accommodates the exocyclic alkene group of Entecavir, which may explain its high potency. nih.govasm.org

However, these models are inherently limited. Future research must prioritize obtaining the actual crystal structure of the HBV polymerase. This would provide unprecedented insight into the precise atomic interactions between ETV-TP and the active site.

Key unanswered questions that high-resolution structures could address include:

The exact conformational changes in the polymerase upon ETV-TP binding.

The structural basis for the pseudo-chain termination observed after Entecavir incorporation. nih.gov

The precise interactions with key amino acid residues that determine the drug's high barrier to resistance.

To overcome the instability of HBV RT that has hindered crystallization efforts, researchers have developed innovative approaches, such as creating a chimeric HIV RT that mimics the HBV RT active site. sciencex.com Successfully crystallizing this chimeric RT bound to ETV-TP has provided valuable structural data, revealing how hydrophobic interactions are critical for the drug's stable binding. sciencex.com Future efforts should continue to refine these chimeric models and pursue crystallization of the full, native HBV polymerase.

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

To probe the intricate mechanisms of ETV-TP action and resistance, the development of more sophisticated research models is paramount. Current in vitro studies often utilize recombinant HBV polymerases expressed in systems like reticulocyte lysates or isolated from insect cells. asm.orgasm.org While useful, these systems may not fully replicate the intracellular environment.

Future advancements should include:

Cell-Based Assays: Continued use of hepatoma cell lines like HepG2 that support HBV replication is vital for assessing antiviral efficacy and resistance profiles of mutant viruses. asm.org

Patient-Derived Clones: A powerful approach involves generating replication-competent HBV molecular clones directly from the sequences of viruses isolated from patients who are refractory to Entecavir. nih.gov This allows for a direct assessment of the replication efficiency and drug susceptibility of clinically relevant viral strains. nih.gov

Ex Vivo Systems: The use of chimeric mice with human hepatocytes represents a significant step forward. daneshyari.com These models allow for the study of viral evolution and the selection of resistance mutations under drug pressure in a more physiologically relevant setting. daneshyari.com

DNA Repair Pathway Models: Recent studies using DNA repair-deficient cell lines have suggested that Entecavir may induce single-strand breaks in host DNA, which are managed by cellular repair pathways. researchgate.netheraldopenaccess.us Further investigation using these models could elucidate potential off-target effects and the cellular response to long-term therapy.

Theoretical and Computational Approaches for Drug Design Based on this compound Interactions

Computational modeling has already proven invaluable for understanding how ETV-TP interacts with the HBV polymerase. nih.gov Three-dimensional docking simulations have been used to visualize how resistance mutations, such as rtT184L and rtS202G, cause steric hindrance and reduce the binding affinity of ETV-TP. daneshyari.comresearchgate.net

The future of computational research in this area is bright and should focus on:

Refining Homology Models: As more data from related viral polymerases and chimeric structures become available, the accuracy of HBV RT homology models can be continuously improved. lupinepublishers.com

Molecular Dynamics Simulations: Beyond static docking, molecular dynamics simulations can model the dynamic movements of the polymerase, the DNA, and the inhibitor over time. This can reveal the energetic penalties associated with drug binding to resistant mutants and provide a more nuanced understanding of inhibition.

Rational Drug Design: The ultimate goal is to use the structural and mechanistic insights gained from these computational studies to design the next generation of nucleos(t)ide inhibitors. nih.gov By identifying conserved regions or alternative binding sites within the polymerase, it may be possible to develop drugs that are effective against current ETV-resistant strains and have an even higher barrier to resistance. For instance, the discovery that ETV-TP may have an additional interaction site near residue M171 suggests that new analogs could be designed to exploit multiple sites, potentially leading to more potent and resilient inhibitors. asm.orgasm.orgnih.gov

Q & A

Q. What is the mechanism by which entecavir triphosphate inhibits HBV polymerase at the molecular level?

this compound (ETV-TP) competitively inhibits HBV polymerase by binding to its active site, displacing the natural substrate deoxyguanosine triphosphate (dGTP). It blocks three critical enzymatic activities: (1) base priming, (2) reverse transcription of the negative HBV DNA strand, and (3) synthesis of the positive DNA strand . The inhibition constant (Ki) for HBV polymerase is 0.0012 µM, demonstrating high specificity, while Ki values for human DNA polymerases (α, β, δ, γ) range from 18–160 µM, indicating minimal off-target effects .

Q. How does the intracellular phosphorylation process influence entecavir's antiviral efficacy?

Entecavir requires sequential phosphorylation by cellular kinases to form its active triphosphate form. The final phosphorylated metabolite (ETV-TP) has an intracellular half-life of ~15 hours, enabling prolonged inhibition of HBV replication. Studies in HepG2.2.15 cells show that efficient conversion to ETV-TP correlates with a selective index >8,000, highlighting low cytotoxicity . Methodologically, researchers use radiolabeled entecavir or mass spectrometry to quantify phosphorylation efficiency in cell lines and animal models .

Q. What distinguishes this compound from other nucleoside analogues in terms of HBV polymerase inhibition?

ETV-TP exhibits 2,200-fold greater potency than lamivudine in reducing HBV DNA replication in vitro . Structural studies reveal that its cyclopentyl group occupies a hydrophobic pocket in HBV reverse transcriptase (RT), forming hydrogen bonds that stabilize binding. This unique interaction prevents dGTP incorporation and causes chain termination . Comparative Ki assays and crystallographic modeling are critical for elucidating these differences .

Advanced Research Questions

Q. What experimental strategies are employed to investigate this compound-resistant HBV strains?

Resistance mutations (e.g., rtL180M, rtT184L, rtM204V) are studied using in vitro polymerase assays, clinical isolate sequencing, and structural modeling. PyMOL-based simulations of HBV RT-DNA-ETV-TP complexes reveal that rtT184L destabilizes the YMDD loop, reducing ETV-TP binding affinity . Phenotypic resistance is quantified via EC50 shifts in antiviral activity assays .

Q. How do pre-steady-state kinetic studies clarify this compound's activity against HIV-1 reverse transcriptase?

Pre-steady-state kinetics demonstrate that ETV-TP acts as a substrate for HIV-1 RT, with incorporation rates 10–100-fold slower than natural dGTP. This results in delayed chain termination, explaining entecavir's weak anti-HIV activity in vivo. Such studies use stopped-flow fluorescence or quench-flow methods to measure nucleotide incorporation kinetics .

Q. What contradictory evidence exists regarding this compound's potential genotoxicity?

While early studies suggested ETV-TP is not incorporated into human DNA , recent work by Brown et al. detected ETV-TP integration into genomic DNA via primer extension assays with human polymerases X/Y . This discrepancy may arise from differences in experimental models (e.g., cell-free systems vs. living cells) or detection sensitivity (e.g., LC-MS/MS vs. PCR-based methods). Researchers must reconcile these findings using in vivo genomic sequencing and long-term carcinogenicity data .

Q. What pharmacokinetic challenges arise when measuring this compound concentrations in clinical research?

ETV-TP's long intracellular half-life (~15 hours) complicates steady-state trough measurements. Researchers often use morning serum entecavir levels as a proxy, though this may not reflect intracellular triphosphate concentrations. Advanced methods like peripheral blood mononuclear cell (PBMC) lysis coupled with HPLC-MS are employed for direct quantification .

Q. How do this compound's inhibitory effects on mitochondrial DNA polymerase γ inform toxicity assessments?

Mitochondrial toxicity is evaluated via Ki assays using purified polymerase γ and cell viability assays in primary hepatocytes. ETV-TP's Ki for polymerase γ is >160 µM, indicating low risk, but prolonged exposure in in vitro models (e.g., HepG2 cells) may reveal subtle mitochondrial dysfunction .

Q. What role does this compound play in modulating immune responses to HBV infection?

Limited clinical data suggest ETV-TP reduces HBV DNA levels, indirectly enhancing CD8+ T-cell responses. In vitro co-culture experiments with HBV-infected hepatocytes and T cells are used to study immune restoration mechanisms .

Q. How are computational models leveraged to optimize this compound's binding affinity and reduce resistance?

Molecular dynamics simulations and free-energy perturbation calculations predict how structural modifications (e.g., altering the cyclopentyl group) affect ETV-TP binding to mutant HBV RT. These models guide the design of next-generation analogues with higher genetic barriers to resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro